molecular formula C25H27ClN4O3S B11398465 [5-Chloro-2-(propylsulfonyl)pyrimidin-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone

[5-Chloro-2-(propylsulfonyl)pyrimidin-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone

Cat. No.: B11398465
M. Wt: 499.0 g/mol
InChI Key: VKPGMMHAXNHODG-UHFFFAOYSA-N
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Description

5-Chloro-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a selective acetylcholinesterase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C25H27ClN4O3S

Molecular Weight

499.0 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(5-chloro-2-propylsulfonylpyrimidin-4-yl)methanone

InChI

InChI=1S/C25H27ClN4O3S/c1-2-17-34(32,33)25-27-18-21(26)22(28-25)24(31)30-15-13-29(14-16-30)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,23H,2,13-17H2,1H3

InChI Key

VKPGMMHAXNHODG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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